4-(2-Ethoxyethoxy)benzene-1-thiol 4-(2-Ethoxyethoxy)benzene-1-thiol
Brand Name: Vulcanchem
CAS No.: 88318-15-4
VCID: VC19288003
InChI: InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol

4-(2-Ethoxyethoxy)benzene-1-thiol

CAS No.: 88318-15-4

Cat. No.: VC19288003

Molecular Formula: C10H14O2S

Molecular Weight: 198.28 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Ethoxyethoxy)benzene-1-thiol - 88318-15-4

Specification

CAS No. 88318-15-4
Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
IUPAC Name 4-(2-ethoxyethoxy)benzenethiol
Standard InChI InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3
Standard InChI Key SRRKWUOXHQCTAA-UHFFFAOYSA-N
Canonical SMILES CCOCCOC1=CC=C(C=C1)S

Introduction

Chemical Structure and Physical Properties

Molecular and Structural Features

The compound’s molecular formula is C₁₀H₁₄O₂S, with a molecular weight of 184.26 g/mol . Its structure includes:

  • Benzene ring: Planar and aromatic, enabling π-electron delocalization.

  • Thiol group (-SH): Positioned at the para position relative to the ethoxyethoxy group, enhancing nucleophilic reactivity.

  • Ethoxyethoxy chain: A triethylene glycol-like substituent (-OCH₂CH₂OCH₂CH₃) that introduces solubility and steric bulk .

Table 1: Key Physical Properties of 4-(2-Ethoxyethoxy)benzene-1-thiol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂S
Molecular Weight184.26 g/mol
DensityNot explicitly reported
Boiling PointNot explicitly reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

Note: Physical properties for analogous thiols (e.g., 4-iodobenzene-1-thiol ) suggest moderate solubility in non-polar solvents.

Synthesis Methods

General Synthetic Strategies

The synthesis of 4-(2-Ethoxyethoxy)benzene-1-thiol typically involves:

  • Protection of the thiol group to prevent oxidation during synthesis.

  • Nucleophilic substitution or electrophilic aromatic substitution to introduce substituents.

Table 2: Reported Synthetic Approaches

MethodReagents/ConditionsYieldSource
Benzothioate ProtectionThiobenzoic acid, followed by deprotection via NaOMe/CH₃CN~37%
Copper-Mediated ReductionNa₂S·9H₂O, Cu, DMSO, 100°C, 20 h~93%
Stepwise EtherificationAcetic anhydride, SCl₂, NaOH hydrolysis>60%

Detailed Reaction Pathways

  • Protection via Benzothioate Formation:

    • Thiobenzoic acid reacts with the thiol group under anhydrous conditions to form a stable benzothioate intermediate .

    • Subsequent deprotection with NaOMe in CH₃CN yields the free thiol .

  • Copper-Catalyzed Reduction:

    • Aryl iodides undergo reduction with Na₂S·9H₂O and Cu powder in DMSO, yielding aromatic thiols . This method is adaptable for introducing the ethoxyethoxy group via cross-coupling.

  • Etherification and Hydrolysis:

    • A multi-step process involving esterification (acetic anhydride), etherification (SCl₂), and hydrolysis (NaOH) to generate disulfide-linked intermediates, which are hydrolyzed to thiols .

Reactivity and Chemical Behavior

Oxidation Reactions

The thiol group readily oxidizes to form disulfides under mild conditions:

2ArSHO2 or H2O2ArS-SAr+2H2O2 \text{ArSH} \xrightarrow{\text{O}_2 \text{ or H}_2\text{O}_2} \text{ArS-SAr} + 2\text{H}_2\text{O}

This reaction is critical for crosslinking polymers or forming self-assembled monolayers .

Electrophilic Aromatic Substitution

The ethoxyethoxy group directs incoming electrophiles to the ortho and para positions. For example:

  • Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.

  • Bromination: Requires Br₂/FeBr₃ for regioselective substitution.

Nucleophilic Reactions

The thiol acts as a nucleophile in:

  • Thioester Formation: Reacts with activated esters (e.g., NHS esters) for bioconjugation .

  • Michael Addition: Participates in cycloadditions with α,β-unsaturated carbonyl compounds.

Applications and Research Findings

Materials Science

  • Polymer Synthesis: The ethoxyethoxy chain enhances solubility in PEG-like polymers, enabling applications in hydrogels or drug delivery systems .

  • Self-Assembled Monolayers (SAMs): Thiol groups bind to gold surfaces, forming stable monolayers for biosensors .

Bioconjugation

  • Radiolabeling: Fluorinated derivatives (e.g., ¹⁸F-labeled PEG-thiols) are used in positron emission tomography (PET) imaging .

  • Peptide Conjugation: Reacts with maleimide-functionalized biomolecules under physiological conditions .

Catalytic and Coordination Chemistry

  • Phthalocyanine Complexes: Axial substitution with thiol-containing ligands (e.g., TiOPcs) improves solubility and electronic properties .

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